Pomalidomide-PEG2-azide

PROTAC BRD4 degradation anti-proliferative activity

Select Pomalidomide-PEG2-azide for validated BRD4 degradation. Terminal azide enables rapid parallel SAR via CuAAC click chemistry. Maintain ternary complex integrity with precise PEG2 linker. High DMSO solubility (90 mg/mL) minimizes assay interference. Avoid suboptimal performance from alternative IMiDs or linker lengths.

Molecular Formula C19H20N6O7
Molecular Weight 444.4 g/mol
Cat. No. B2380022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG2-azide
Molecular FormulaC19H20N6O7
Molecular Weight444.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28)
InChIKeyQMQAWNMGKYQDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-PEG2-azide: CRBN-Recruiting PROTAC Building Block with PEG2-Azide Linker


Pomalidomide-PEG2-azide (CAS 2267306-14-7) is a synthetic E3 ligase ligand-linker conjugate composed of a pomalidomide-based cereblon (CRBN) ligand covalently attached to a two-unit polyethylene glycol (PEG2) linker terminating in an azide functional group . This bifunctional building block is designed specifically for the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) modalities, wherein the pomalidomide moiety recruits the CRBN E3 ubiquitin ligase and the pendant azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugation to alkyne-bearing target protein ligands .

Why Pomalidomide-PEG2-azide Cannot Be Replaced by Generic CRBN Ligand-Linker Conjugates


Substituting Pomalidomide-PEG2-azide with a superficially similar CRBN-recruiting building block—such as one bearing a different PEG linker length, an alternative functional group (amine or carboxyl), or a distinct IMiD-based ligand (lenalidomide or thalidomide)—introduces a high risk of suboptimal PROTAC performance. Even minor alterations in linker length or composition can profoundly disrupt the formation of a productive ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase, thereby compromising degradation efficiency . Furthermore, the terminal azide group dictates the specific click chemistry conjugation strategy; switching to amine- or carboxyl-terminated analogs necessitates a different coupling chemistry, altering both synthetic workflow and the final linker structure of the assembled PROTAC .

Quantitative Evidence Supporting the Selection of Pomalidomide-PEG2-azide


Validated Degradation Potency: PROTAC Derived from Pomalidomide-PEG2-azide Demonstrates BRD4 Degradation and Anti-Proliferative Activity

A PROTAC molecule (compound 21) synthesized using Pomalidomide-PEG2-azide as the CRBN-recruiting moiety and a dihydroquinazolinone-based BRD4 ligand demonstrated potent degradation of BRD4 protein and inhibition of c-Myc expression in THP-1 cells. At a concentration of 1 μM, compound 21 effectively degraded BRD4 and inhibited c-Myc. The same PROTAC exhibited an IC50 value of 0.81 μM for inhibiting the growth of the THP-1 cell line [1].

PROTAC BRD4 degradation anti-proliferative activity

Functional Group Orthogonality: Azide Enables Bioorthogonal Click Chemistry, Distinct from Amine/Carboxyl Conjugates

Pomalidomide-PEG2-azide is specifically designed for conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This bioorthogonal chemistry is a key differentiator from functionally analogous building blocks such as Pomalidomide-PEG2-amine or Pomalidomide-PEG2-carboxylic acid. The azide and alkyne groups are largely absent from biological systems, ensuring highly specific conjugation with minimal interference from endogenous biomolecules [1].

Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

Solubility Profile: DMSO Solubility of 202.52 mM Supports High-Concentration Stock Preparation

The compound exhibits a defined solubility of 90 mg/mL (202.52 mM) in DMSO, facilitating the preparation of concentrated stock solutions for in vitro assays [1]. This quantitative solubility metric provides a practical, measurable benchmark for handling and experimental design. The PEG2 linker contributes to improved aqueous compatibility relative to non-PEGylated analogs, though the primary vehicle for stock solutions remains DMSO .

Solubility Formulation In vitro assays

Optimal Research Applications for Pomalidomide-PEG2-azide Based on Quantitative Evidence


Rapid Assembly of PROTAC Libraries via Parallel Click Chemistry

The terminal azide group of Pomalidomide-PEG2-azide is ideally suited for high-throughput, parallel synthesis of PROTAC libraries using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This approach allows medicinal chemists to efficiently explore structure-activity relationships (SAR) by conjugating a panel of alkyne-functionalized target protein ligands to a common CRBN-recruiting handle, thereby accelerating the identification of optimal linker geometries and ternary complex formation .

Functional Validation of CRBN-Dependent Degraders Targeting BRD4 and c-Myc

Based on the validated degradation of BRD4 and inhibition of c-Myc by a PROTAC synthesized from this building block, Pomalidomide-PEG2-azide is a strategic choice for research programs focused on developing CRBN-based degraders of bromodomain-containing proteins or other oncogenic drivers where c-Myc downregulation is a desired pharmacodynamic outcome [1].

Preparation of Concentrated Stock Solutions for In Vitro Degradation Assays

The established solubility of 90 mg/mL (202.52 mM) in DMSO enables the preparation of highly concentrated stock solutions, which is critical for minimizing solvent carryover effects in sensitive cellular degradation assays . This practical advantage ensures that the vehicle concentration (e.g., DMSO) remains below cytotoxic thresholds while allowing for the testing of the PROTAC across a wide concentration range, including the 1 μM concentration validated for BRD4 degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG2-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.